molecular formula C6H17ClOSi2 B096260 Chloromethylpentamethyldisiloxane CAS No. 17201-83-1

Chloromethylpentamethyldisiloxane

Cat. No. B096260
CAS RN: 17201-83-1
M. Wt: 196.82 g/mol
InChI Key: OBSWSTDGLWZVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE031406

Procedure details

134 ml. dimethylchloromethylchlorosilane (1 mole) and 127 ml. (1 mole) of trimethylchlorosilane are mixed and shaken thoroughly. When 600 ml. of distilled water is added, exothermic hydrolytic reactions occur immediately. The mixture is shaken on a mechanical shaker overnight to complete hydrolysis. The upper oily layer is separated and is dried over anhydrous sodium carbonate. After drying, the product is distilled through a column of 13 theoretical plates and the fraction which distills at 151°-152° C. is collected. The yield of pentamethylchloromethyldisiloxane (B.P. 151.8° C., d25 =0.910, nD20 =1.4106) is 30%.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:6])([CH2:4][Cl:5])Cl.[CH3:7][Si:8]([CH3:11])([CH3:10])Cl.[OH2:12]>>[CH3:7][Si:8]([CH3:11])([CH3:10])[O:12][Si:2]([CH3:6])([CH3:1])[CH2:4][Cl:5]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C[Si](Cl)(CCl)C
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
shaken thoroughly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is shaken on a mechanical shaker overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
hydrolysis
CUSTOM
Type
CUSTOM
Details
The upper oily layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous sodium carbonate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the product is distilled through a column of 13 theoretical plates
DISTILLATION
Type
DISTILLATION
Details
the fraction which distills at 151°-152° C.
CUSTOM
Type
CUSTOM
Details
is collected

Outcomes

Product
Name
Type
Smiles
C[Si](O[Si](CCl)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.